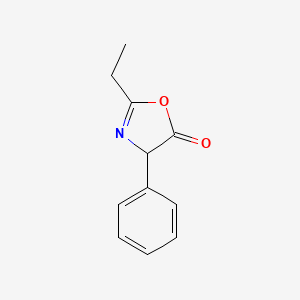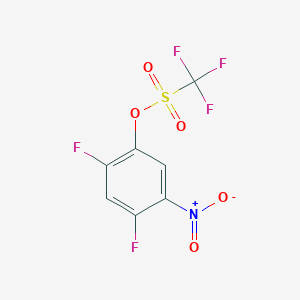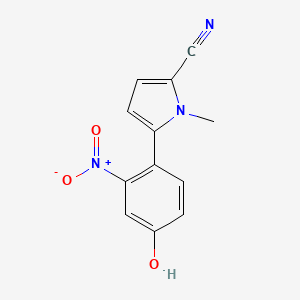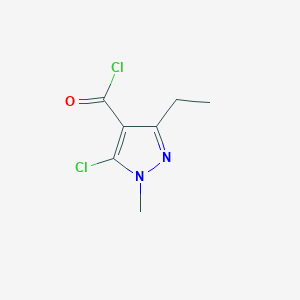![molecular formula C9H4F2N2O B12867018 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)
2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a carbonitrile group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. The use of magnetic solid acid nanocatalysts has been introduced for the synthesis of benzoxazole derivatives, providing high yields and reusability of the catalyst . Additionally, microwave-assisted synthesis has been explored for its rapid and efficient production of benzoxazole compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects . For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison: Compared to other benzoxazole derivatives, 2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile is unique due to the presence of both difluoromethyl and carbonitrile groups. These functional groups contribute to its distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H4F2N2O |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-8(11)9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H |
Clé InChI |
WCJMYACVLKZODR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)











![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

